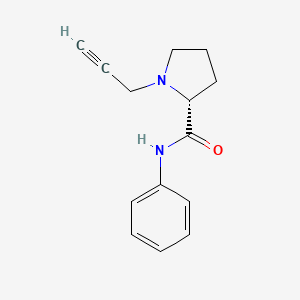

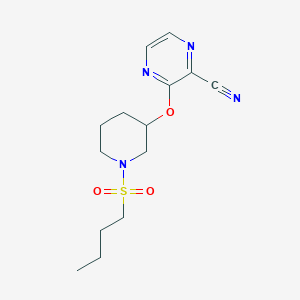

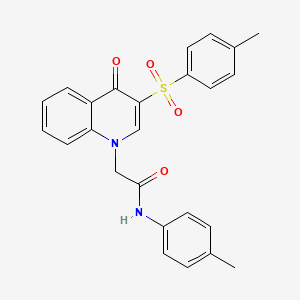

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole derivatives, such as N-(4-(4-cyanophenyl)thiazol-2-yl)-N-methylformamide , have been studied for their potential applications in medicinal chemistry and drug discovery research . They have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone . This allows for the rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles .Molecular Structure Analysis

The molecular structure of these compounds is often investigated using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy . Density functional theory (B3LYP/6-311G) can be used to investigate the ideal molecule structure, vibrational frequencies, and 1H with 13C NMR (theoretically) chemical shifts .Chemical Reactions Analysis

The chemical reactions of these compounds often involve the inhibition of tubulin polymerization, as seen in the case of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of compounds with the chromene-2-carboxamide structure, utilizing different methods to evaluate their antimicrobial properties. For instance, a rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives demonstrated significant antibacterial and antifungal activities against a variety of strains (Raval, Naik, & Desai, 2012). Similarly, innovative coumarin derivatives containing a thiazolidin-4-one ring were synthesized and shown to possess biological properties, including antimicrobial activity (Ramaganesh, Bodke, & Venkatesh, 2010).

Chemical Sensing and Detection

Coumarin benzothiazole derivatives have been synthesized and found to act as chemosensors for cyanide anions. These compounds exhibit changes in color and fluorescence upon interaction with cyanide, demonstrating their potential in chemical sensing applications (Wang et al., 2015).

Cytotoxic Activity

The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety was aimed at creating compounds with antimicrobial properties. Some of these synthesized compounds showed promising results in in vitro antibacterial and antifungal screenings (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, a study on the synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides explored their potential as adenosine receptor ligands, highlighting the diverse biological activities of these compounds (Cagide, Borges, Gomes, & Low, 2015).

Wirkmechanismus

Target of Action

Similar compounds with a 4-cyanophenyl-2-hydrazinylthiazole structure have shown anticancer efficacy against hct-116 and mcf-7 carcinoma cell lines .

Mode of Action

Related compounds have been shown to induce cancer cell death via caspase-dependent apoptosis . This suggests that N-(4-(4-cyanophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide may interact with its targets to trigger programmed cell death.

Biochemical Pathways

Given the apoptosis-inducing activity of related compounds , it is plausible that this compound may affect pathways related to cell survival and death.

Result of Action

Related compounds have been shown to induce significant growth inhibition and cytotoxicity effects in cancer cells . This suggests that this compound may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O3S/c21-10-12-5-7-13(8-6-12)15-11-27-20(22-15)23-19(25)18-9-16(24)14-3-1-2-4-17(14)26-18/h1-9,11H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWZNLMNJRGKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)

![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2886978.png)